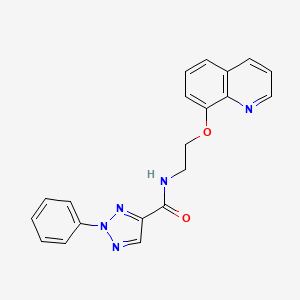
m-PEG11-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG11-acid, also known as methoxy polyethylene glycol 11-acid, is a linear, monodisperse, and hydrophilic polymer. It features an 11-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid group. This compound is widely used in pharmaceutical research and development for the PEGylation of biomolecules, which can improve their biocompatibility, solubility, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide, and the reactions are carried out under controlled temperature and pressure to ensure the desired molecular weight and purity .
Industrial Production Methods
In industrial settings, the production of m-PEG11-acid involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The resulting polyethylene glycol is then functionalized with a carboxylic acid group through a series of chemical reactions. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve high purity and consistency .
化学反应分析
Types of Reactions
m-PEG11-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Coupling Reactions: It can be used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Common Reagents and Conditions
Common reagents used in these reactions include:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another reagent for amide bond formation.
Alcohols: Used in esterification reactions.
Major Products Formed
The major products formed from these reactions include PEGylated biomolecules, esters, and various conjugates used in pharmaceutical applications .
科学研究应用
m-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the PEGylation of proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in the development of drug delivery systems, including ADCs and PROTACs, to improve the efficacy and targeting of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and personal care items, to enhance their properties
作用机制
The mechanism of action of m-PEG11-acid involves its ability to form stable covalent bonds with biomolecules through its terminal carboxylic acid group. This PEGylation process can improve the pharmacokinetics and pharmacodynamics of therapeutic agents by increasing their solubility, stability, and half-life in the bloodstream. Additionally, this compound can be used as a linker in ADCs and PROTACs, where it facilitates the targeted delivery and degradation of specific proteins .
相似化合物的比较
Similar Compounds
m-PEG12-acid: Similar to m-PEG11-acid but with a 12-unit PEG chain.
m-PEG10-acid: Similar to this compound but with a 10-unit PEG chain.
m-PEG8-acid: Similar to this compound but with an 8-unit PEG chain.
Uniqueness
This compound is unique due to its specific chain length, which provides an optimal balance between solubility and stability for various applications. Its 11-unit PEG chain offers sufficient flexibility and hydrophilicity, making it suitable for a wide range of biomedical and industrial applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-24(25)26/h2-23H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRVAOVFCQZNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)


![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)
![1-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2833536.png)


![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate](/img/structure/B2833541.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)

